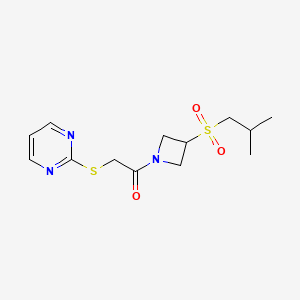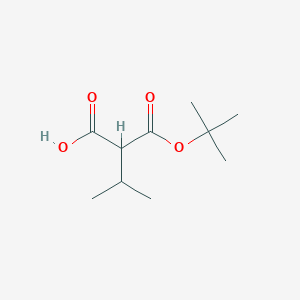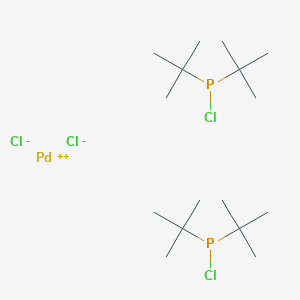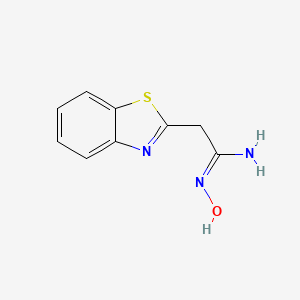![molecular formula C48H54FeP2 B2469191 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron CAS No. 851308-40-2](/img/no-structure.png)
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a useful research compound. Its molecular formula is C48H54FeP2 and its molecular weight is 748.753. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Complex Polyphosphanes : A study by Feldmann and Weigand (2012) demonstrates the synthesis of complex polyphosphanes, including the efficient one-pot synthesis of unique hexaphosphane and ethylene-bridged bis-isotetraphosphane from related precursors. This showcases the potential of complex polyphosphanes in transition metal chemistry (Feldmann & Weigand, 2012).
Investigations into Reactivity and Structure : Research by Bellow et al. (2015) investigates the reactivity of an iron bis(alkoxide) complex with various aryl azides, demonstrating different reactivity modes. This study highlights the structural diversity and reactivity potential of iron complexes in various chemical reactions (Bellow et al., 2015).
Catalysis and Reaction Mechanisms
Catalytic Activity in Polymerization : Yamamoto et al. (1993) focused on the photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, demonstrating the role of such compounds in efficient polymer formation at room temperature (Yamamoto et al., 1993).
Application in Asymmetric Hydroamination : Gischig and Togni (2005) explored the use of PdII complexes with tridentate PCP N-Heterocyclic Carbene Ligands in asymmetric hydroamination of cyano olefins. This highlights the application of such complexes in specific, stereoselective organic transformations (Gischig & Togni, 2005).
Metal Complexes and Coordination Chemistry
Nickel and Iron Complexes with Ligands : Speiser, Braunstein, and Saussine (2004) investigated nickel and iron complexes with oxazoline- or pyridine-phosphonite ligands, focusing on their synthesis, structure, and application in catalytic oligomerization of ethylene. This study contributes to understanding the coordination chemistry and catalytic applications of such complexes (Speiser, Braunstein, & Saussine, 2004).
Synthesis and Biological Activities of Metal Complexes : Saini et al. (2016) presented the synthesis and biological activities of salen-based metal complexes, exploring their structural motifs and applications in biological systems. This research provides insights into the potential therapeutic applications of these complexes (Saini et al., 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron involves the reaction of 3,5-dimethylphenylmagnesium bromide with (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride, followed by the addition of cyclopentadiene and iron trichloride. The final product is obtained by the removal of the iron catalyst and purification of the crude product.", "Starting Materials": [ "3,5-dimethylphenylmagnesium bromide", "(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride", "cyclopentadiene", "iron trichloride" ], "Reaction": [ "Step 1: 3,5-dimethylphenylmagnesium bromide is prepared by the reaction of 3,5-dimethylbromobenzene with magnesium in dry ether.", "Step 2: (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride is prepared by the reaction of (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethanol with thionyl chloride.", "Step 3: 3,5-dimethylphenylmagnesium bromide is added dropwise to a solution of (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride in dry ether at -78°C. The reaction mixture is then stirred at room temperature for 2 hours.", "Step 4: Cyclopentadiene is added to the reaction mixture and the temperature is raised to 0°C. The mixture is stirred for 1 hour.", "Step 5: Iron trichloride is added to the reaction mixture and the temperature is raised to 50°C. The mixture is stirred for 4 hours.", "Step 6: The iron catalyst is removed by filtration and the crude product is purified by column chromatography to obtain Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron." ] } | |
CAS No. |
851308-40-2 |
Molecular Formula |
C48H54FeP2 |
Molecular Weight |
748.753 |
IUPAC Name |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C43H44P2.C5H10.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;/t33-,38?,41?;;/m0../s1 |
InChI Key |
IWQSRCJVJZWHFY-VUHOYTSKSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2469110.png)
![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide](/img/structure/B2469113.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide](/img/structure/B2469114.png)
![N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide](/img/structure/B2469116.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)
![Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2469121.png)




![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)
